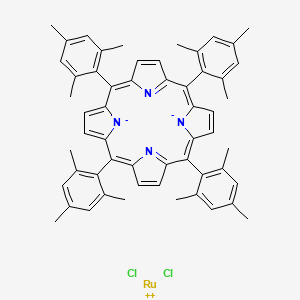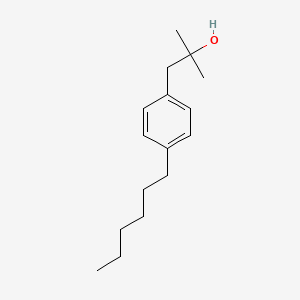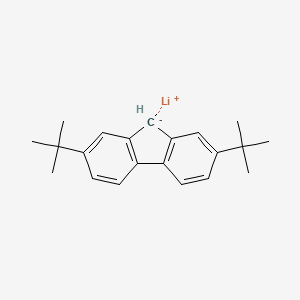
Bis(3,5-dimethylpyrazol-1-yl)dimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(3,5-dimethylpyrazol-1-yl)dimethylsilane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of two 3,5-dimethylpyrazolyl groups attached to a dimethylsilane core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5-dimethylpyrazol-1-yl)dimethylsilane typically involves the reaction of 3,5-dimethylpyrazole with a suitable silicon-containing reagent. One common method is the reaction of 3,5-dimethylpyrazole with dimethyldichlorosilane in the presence of a base such as triethylamine. The reaction proceeds as follows:
2(3,5-dimethylpyrazole)+(dimethyldichlorosilane)+2(triethylamine)→this compound+2(triethylamine hydrochloride)
The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature. After the reaction is complete, the product is purified by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(3,5-dimethylpyrazol-1-yl)dimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The silicon center can undergo substitution reactions with nucleophiles, leading to the formation of new silicon-containing compounds.
Coordination: The pyrazolyl groups can coordinate to metal centers, forming metal complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Substitution: Nucleophiles such as alkoxides, amines, and halides.
Coordination: Transition metal salts and complexes.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Substitution: New silicon-containing compounds with different substituents.
Coordination: Metal complexes with potential catalytic and electronic properties.
Wissenschaftliche Forschungsanwendungen
Bis(3,5-dimethylpyrazol-1-yl)dimethylsilane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Materials Science:
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive compounds.
Industry: Utilized in the development of new catalysts and materials for industrial processes.
Wirkmechanismus
The mechanism of action of Bis(3,5-dimethylpyrazol-1-yl)dimethylsilane largely depends on its application. In coordination chemistry, the compound acts as a ligand, coordinating to metal centers through the nitrogen atoms of the pyrazolyl groups. This coordination can influence the electronic properties of the metal center, leading to changes in reactivity and catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(3,5-dimethylpyrazol-1-yl)methane
- Bis(3,5-dimethylpyrazol-1-yl)acetate
- Bis(3,5-dimethylpyrazol-1-yl)propionic acid
Uniqueness
Bis(3,5-dimethylpyrazol-1-yl)dimethylsilane is unique due to the presence of the silicon center, which imparts distinct chemical and physical properties compared to its carbon-based analogs. The silicon center can participate in unique reactions and coordination environments, making it valuable for the synthesis of novel materials and catalysts.
Eigenschaften
IUPAC Name |
bis(3,5-dimethylpyrazol-1-yl)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4Si/c1-9-7-11(3)15(13-9)17(5,6)16-12(4)8-10(2)14-16/h7-8H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPOHPJSXQXUHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1[Si](C)(C)N2C(=CC(=N2)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3,5-triifluorobenzene](/img/structure/B6289166.png)


![Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II)](/img/structure/B6289176.png)

![(2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine](/img/structure/B6289189.png)
![(3AR,8aR)-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B6289199.png)






